Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- A tetrahydropyrimidine core with a 2-oxo functional group.
- A piperazine moiety substituted with a 2-chlorophenyl group at the N4 position.
- A 4-ethoxyphenyl group at the C4 position of the pyrimidine ring.
- A methyl ester at the C5 position.
Its synthesis likely involves Biginelli-type multicomponent reactions or post-functionalization of the piperazine group .
Properties
IUPAC Name |
methyl 6-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-18-10-8-17(9-11-18)23-22(24(31)33-2)20(27-25(32)28-23)16-29-12-14-30(15-13-29)21-7-5-4-6-19(21)26/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUSPYITZNWZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the tetrahydropyrimidine core and piperazine/aryl modifications (Table 1):
*Estimated based on structural similarity.
Key Observations:
Piperazine Modifications :
- The target compound’s 2-chlorophenyl-piperazine differs from the 3-chlorophenyl-piperazine in and the 4-methoxybenzoyl-piperazine in . These substituents influence electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OCH3) and steric bulk, which may alter receptor binding or metabolic stability .
- The ethyl ester in and versus the methyl ester in the target compound affects lipophilicity (logP: ~2.88 in vs. estimated ~3.1 for the target) and hydrolysis rates .
Tetrahydropyrimidine Core Variations: The 2-thioxo group in enhances radical scavenging activity compared to the 2-oxo group in the target compound .
Pharmacological Implications :
Physicochemical and ADME Properties
- Hydrogen Bonding: The target compound’s 1 H-bond donor (NH of tetrahydropyrimidine) and 9 H-bond acceptors (carbonyls, ethers) suggest moderate solubility, similar to (logSw = -3.57) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions affect yield and purity?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like condensation of urea, an aldehyde (e.g., 4-ethoxyphenylaldehyde), and a β-keto ester.
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination, using 4-(2-chlorophenyl)piperazine as a precursor.
- Step 3 : Esterification or transesterification to finalize the carboxylate group. Optimization : Use polar aprotic solvents (e.g., DCM, DMF) for cyclization steps, and maintain temperatures between 60–80°C to balance reaction rate and decomposition risks. Catalysts like triethylamine improve nucleophilic substitution efficiency .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly for distinguishing piperazine and tetrahydropyrimidine proton environments.
- HPLC : Validates purity (>95%) and monitors reaction progress; reverse-phase C18 columns with acetonitrile/water gradients are standard.
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations of the tetrahydropyrimidine ring) .
Q. How does the compound’s solubility profile influence in vitro assay design?
The compound’s low aqueous solubility (due to hydrophobic aryl and piperazine groups) necessitates dissolution in DMSO or ethanol (≤1% v/v). For cell-based assays, verify solvent compatibility via cytotoxicity controls. Dynamic light scattering (DLS) can assess colloidal aggregation, which may lead to false-positive bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally related analogs?
Discrepancies often arise from subtle structural variations. For example:
- Piperazine Substitution : Replacing the 2-chlorophenyl group with a benzyl group (as in ) reduces serotonin receptor affinity but increases dopamine D2 binding.
- Core Modifications : Pyrimidine-to-quinazoline substitutions () alter kinase inhibition profiles. Methodology : Perform comparative molecular docking studies (e.g., AutoDock Vina) to map binding interactions and validate with radioligand displacement assays .
Q. What strategies optimize synthetic yields for large-scale production in academic settings?
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yields >80%.
- Flow Chemistry : Minimizes intermediate degradation in air/moisture-sensitive steps.
- Quality Control : Use in-line FTIR to monitor key intermediates and automate purification via flash chromatography .
Q. How do thermal stability studies inform formulation and storage protocols?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition Onset : ~180°C, indicating stability at room temperature.
- Hydration Sensitivity : Hygroscopic behavior necessitates anhydrous storage (argon atmosphere, desiccants).
- Polymorphism Screening : Identify stable crystalline forms via slurry experiments to prevent batch variability .
Q. What computational methods predict the compound’s metabolic fate and toxicity?
- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxyphenyl group).
- Toxicity Profiling : Use ProTox-II to flag potential hepatotoxicity risks from the chlorophenyl moiety. Experimental validation via Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
